molecular formula C27H20ClN5OS B5523282 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide

Cat. No.: B5523282
M. Wt: 498.0 g/mol
InChI Key: SBMFHYCMAUFLCK-STBIYBPSSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C27H20ClN5OS and its molecular weight is 498.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.1077091 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Evaluation

The synthesis and characterization of related compounds, involving steps that likely resemble those used to create the compound , have been evaluated for their anticancer properties. One study found that specific derivatives were most active against breast cancer cell lines, indicating potential applications in developing new anticancer agents (Salahuddin et al., 2014).

Enzyme Inhibition

Research has also focused on the synthesis of novel heterocyclic compounds derived from related structures, investigating their inhibition of enzymes such as lipase and α-glucosidase. These compounds showed significant activity, suggesting their potential use in treating diseases associated with these enzymes (Bekircan et al., 2015).

Antimicrobial Activity

The compound's structural analogs have been synthesized and tested for antimicrobial properties. Various derivatives demonstrated moderate activity against pathogenic bacterial and fungal strains, indicating the compound's potential application in developing new antimicrobial agents (Sah et al., 2014).

Corrosion Inhibition

In the context of corrosion inhibition, related compounds containing methylthiophenyl moieties were studied for their ability to inhibit zinc corrosion in an acidic medium. The research provides insights into the relationship between molecular structures and inhibition efficiencies, suggesting possible applications in protecting metals from corrosion (Gece & Bilgiç, 2012).

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, it should be handled with appropriate care, following standard safety procedures .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, material science, etc., depending on its properties. Further studies could include detailed synthetic work, physical and chemical property determination, and biological testing .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN5OS/c28-22-15-13-20(14-16-22)26-31-32-27(33(26)23-10-2-1-3-11-23)35-18-25(34)30-29-17-21-9-6-8-19-7-4-5-12-24(19)21/h1-17H,18H2,(H,30,34)/b29-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMFHYCMAUFLCK-STBIYBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.